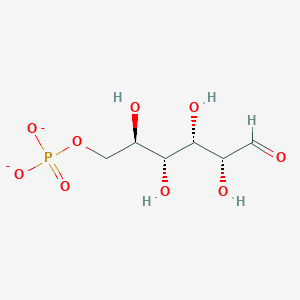
aldehydo-D-glucose 6-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldehydo-D-glucose 6-phosphate(2-) is dianion of aldehydo-D-glucose 6-phosphate arising from deprotonation of the two OH groups of the phosphate. It is a conjugate base of an aldehydo-D-glucose 6-phosphate.
Applications De Recherche Scientifique
Biochemical Research
Aldehydo-D-glucose 6-phosphate(2-) is widely utilized in biochemical research, particularly in studies related to carbohydrate metabolism. Its applications include:
- Enzymatic Assays : It serves as a substrate for various enzymes involved in glycolysis and gluconeogenesis. For example, it is used to study the activity of phosphoglucomutase and hexokinase, which are critical in glucose metabolism .
- Metabolic Pathway Analysis : Researchers use this compound to trace metabolic pathways involving glucose and its derivatives, aiding in understanding metabolic disorders such as diabetes and galactosemia .
Clinical Diagnostics
In clinical settings, aldehydo-D-glucose 6-phosphate(2-) is employed for diagnostic purposes:
- Biomarker Studies : The compound's levels can indicate metabolic dysfunctions, making it valuable in diagnosing conditions related to carbohydrate metabolism.
- Drug Development : It has potential applications in developing therapeutic agents targeting glycolytic pathways, particularly in cancer treatment where altered glucose metabolism is a hallmark .
Case Study 1: Enzymatic Activity Assessment
In a study assessing the activity of hexokinase, researchers utilized aldehydo-D-glucose 6-phosphate(2-) as a substrate to measure enzyme kinetics. The results indicated that variations in enzyme concentration significantly affected the rate of phosphorylation, providing insights into enzyme regulation under different physiological conditions.
Case Study 2: Metabolic Disorder Investigation
Another study focused on patients with galactosemia, where researchers measured the concentrations of aldehydo-D-glucose 6-phosphate(2-) to evaluate the extent of metabolic disruption. Elevated levels were observed, correlating with symptoms of the disorder, thus highlighting its potential as a diagnostic marker.
Propriétés
Formule moléculaire |
C6H11O9P-2 |
|---|---|
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
VFRROHXSMXFLSN-SLPGGIOYSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















